VH032-NH-CO-CH2-NHBoc
Description
Role of E3 Ubiquitin Ligases in Protein Homeostasis
Central to the specificity of the UPS are the E3 ubiquitin ligases. nih.gov The human genome is estimated to encode over 600 of these enzymes, each tasked with recognizing specific proteins for degradation. nih.gov This vast number allows for precise control over the cellular proteome.
The process of marking a protein for degradation, known as ubiquitination, involves a three-step enzymatic cascade. frontiersin.org First, a ubiquitin-activating enzyme (E1) activates the small protein ubiquitin in an ATP-dependent manner. The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2). Finally, an E3 ubiquitin ligase recognizes a specific target protein and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target. frontiersin.org The sequential addition of multiple ubiquitin molecules forms a polyubiquitin (B1169507) chain, which acts as a signal for the proteasome, the cell's protein degradation machinery, to recognize and break down the tagged protein. frontiersin.org
By selecting which proteins are to be ubiquitinated, E3 ligases act as key regulators of protein levels within the cell. nih.gov Their function is crucial in a multitude of cellular processes, including cell cycle progression, signal transduction, and DNA repair. nih.gov The dysregulation of E3 ligase activity or their target recognition is implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention. nih.gov
Principles of Targeted Protein Degradation (TPD)
Targeted protein degradation is a therapeutic strategy that co-opts the UPS to eliminate specific proteins of interest (POIs). This approach offers several advantages over traditional inhibitors, including the potential to target proteins previously considered "undruggable."
The concept of PROTACs was first introduced in 2001. rsc.org These molecules have since evolved from large, cell-impermeable peptides to small, orally bioavailable drugs. rsc.org PROTACs are bifunctional molecules designed to bring a target protein and an E3 ligase into close proximity, thereby inducing the ubiquitination and subsequent degradation of the target. rsc.org
A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ligase, and a chemical linker that connects the two. rsc.org The design of each of these elements is crucial for the efficacy and selectivity of the resulting PROTAC. The compound VH032-NH-CO-CH2-NHBoc serves as a critical precursor for the E3 ligase-recruiting component in the synthesis of many PROTACs. nih.govCurrent time information in Bangalore, IN.researchgate.net
| Component | Function |
| Target Protein Ligand | Binds specifically to the protein of interest. |
| E3 Ligase Ligand | Recruits a specific E3 ubiquitin ligase. |
| Linker | Connects the two ligands and influences the stability and orientation of the ternary complex. |
The mechanism of action of a PROTAC relies on the formation of a stable ternary complex, consisting of the PROTAC, the target protein, and the E3 ligase. rsc.org The formation of this complex is a critical step that facilitates the transfer of ubiquitin to the target protein. The efficiency of ternary complex formation is a key determinant of the potency of a PROTAC.
This compound: A Key Intermediate in PROTAC Synthesis
The compound this compound is a chemically modified version of VH032, a well-established ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. nih.govCurrent time information in Bangalore, IN.researchgate.net The key feature of this compound is the presence of a Boc (tert-butyloxycarbonyl) protecting group. nih.govCurrent time information in Bangalore, IN.researchgate.net This protecting group is stable under many reaction conditions but can be readily removed under acidic conditions. nih.govCurrent time information in Bangalore, IN.researchgate.net This chemical property makes it an ideal intermediate for the synthesis of PROTACs.
The synthesis of a PROTAC often involves a multi-step process where the target protein ligand and the E3 ligase ligand are connected via a linker. The Boc group on this compound allows for the selective modification of other parts of the molecule without affecting the amine group that will eventually be used to attach the linker. Once the rest of the molecule is assembled, the Boc group is removed, and the linker is attached to the now-free amine, completing the synthesis of the PROTAC. nih.govCurrent time information in Bangalore, IN.researchgate.net
| Property | Value |
| Chemical Formula | C29H41N5O6S |
| CAS Number | 2010986-19-1 |
| Target | von Hippel-Lindau (VHL) E3 Ligase |
| Function | Boc-protected intermediate for PROTAC synthesis |
Overview of E3 Ligase Recruitment Strategies in PROTAC Technology
The success of a PROTAC molecule is heavily dependent on its ability to effectively recruit an E3 ligase. enamine.net While the human genome encodes a vast number of E3 ligases, only a small fraction have been successfully hijacked for PROTAC technology. researchgate.netnih.govnih.gov The development of potent, cell-permeable, small-molecule ligands for E3 ligases has been a critical breakthrough in the field. nih.govrsc.org The most widely used and well-characterized E3 ligases in PROTAC design are Cereblon (CRBN) and the von Hippel-Lindau (VHL) tumor suppressor protein. nih.govacs.orgnih.govmrc.ac.uk The selection of the E3 ligase recruiter can significantly influence a PROTAC's degradation efficiency, target selectivity, and potential for therapeutic resistance. nih.govbiorxiv.org
Cereblon (CRBN) E3 Ligase Recruitment
Cereblon (CRBN) functions as the substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4^CRBN^) complex. nih.gov The recruitment of CRBN for targeted protein degradation was propelled by the discovery that immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and its analogues, lenalidomide (B1683929) and pomalidomide, exert their therapeutic effects by binding to CRBN and inducing the degradation of specific neo-substrate proteins. nih.govnih.gov These IMiDs have since been adapted as E3 ligase ligands in a large number of PROTACs. rsc.orgnih.govnih.gov
PROTACs that recruit CRBN have demonstrated the ability to degrade a wide array of target proteins involved in various diseases, particularly cancer. nih.govnih.gov The design of these PROTACs involves linking a CRBN-binding moiety, typically derived from thalidomide, to a ligand for a target protein. rsc.org Research has shown that even subtle modifications to the CRBN ligand or the linker can alter the geometry of the ternary complex, thereby influencing degradation selectivity and efficiency. rsc.org Out of fifteen PROTACs that entered clinical trials by early 2023, twelve were designed to recruit the CRBN E3 ligase, highlighting its prominence in clinical development. nih.gov
Von Hippel-Lindau (VHL) E3 Ligase Recruitment
The von Hippel-Lindau (VHL) protein is the substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex, which is a key regulator of the hypoxia-inducible factor (HIF-1α). researchgate.netenamine.netrsc.org The development of small-molecule VHL ligands, which mimic the binding of HIF-1α, has enabled the widespread use of VHL in PROTAC design. nih.govrsc.org These ligands are potent and specific, making them excellent candidates for E3 ligase recruiters. enamine.netmedchemexpress.com
A crucial building block in the synthesis of many VHL-recruiting PROTACs is the compound This compound . medchemexpress.eumedchemexpress.com This molecule is a derivative of the VHL ligand VH032, modified with a Boc (tert-butyloxycarbonyl) protecting group. medchemexpress.commedchemexpress.com The Boc group serves as a temporary shield for an amine functional group. smolecule.com In the process of synthesizing a PROTAC, this protecting group is removed under acidic conditions, revealing the reactive amine. medchemexpress.comsmolecule.com This amine is then connected to a linker, which is subsequently attached to the ligand for the target protein, completing the PROTAC structure. medchemexpress.eumedchemexpress.com Therefore, this compound acts as a key synthetic intermediate, facilitating the modular construction of VHL-based PROTACs. medchemexpress.eumedchemexpress.com Its ability to bind to VHL with a notable affinity (dissociation constant, Kd, of approximately 185 nM) makes it an effective component for recruiting the VHL E3 ligase. smolecule.com
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C29H41N5O6S | medchemexpress.com |
| Molecular Weight | 587.73 g/mol | medchemexpress.com |
| CAS Number | 2010986-19-1 | medchemexpress.com |
| Function | Boc-protected VHL ligand; PROTAC intermediate | medchemexpress.eumedchemexpress.com |
| Binding Affinity (Kd) for VHL | ~185 nM | smolecule.com |
Comparative Analysis of E3 Ligase Recruiters in TPD
The choice between CRBN and VHL as the E3 ligase recruiter is a critical decision in PROTAC design, as it can lead to different biological outcomes. rsc.orgmrc.ac.uk Both ligases are widely expressed across various tissues, but their relative levels can differ, potentially influencing tissue-specific degradation. researchgate.net
One key difference lies in the target scope and degradation selectivity. Studies have shown that for certain targets, one ligase may be effective while the other is not. For instance, KRAS G12C, a critical cancer driver, was successfully degraded by VHL-based PROTACs but not by CRBN-based ones. nih.gov Conversely, in a study developing BCR-ABL degraders, CRBN and VHL-based PROTACs preferentially degraded the non-oncogenic c-ABL, whereas a PROTAC recruiting a different ligase, RNF114, showed better selectivity for the oncogenic BCR-ABL fusion protein. researchgate.net This highlights that the specific geometry of the ternary complex formed with each ligase is crucial for achieving the desired degradation profile. biorxiv.org
Resistance mechanisms also appear to differ between the two systems. In a study investigating resistance to BET-degraders, resistance to the CRBN-recruiting PROTAC dBET6 was primarily driven by mutations directly in CRBN. biorxiv.org In contrast, resistance to the VHL-recruiting PROTAC ARV-771 involved mutations not only in VHL but also in other components of the CRL2^VHL^ complex, such as CUL2 and ELOB. biorxiv.org This suggests different vulnerabilities and potential pathways for acquired resistance in the clinic.
| Feature | Cereblon (CRBN) | Von Hippel-Lindau (VHL) | References |
|---|---|---|---|
| E3 Ligase Complex | CRL4CRBN | CRL2VHL | nih.govrsc.org |
| Common Ligands | Thalidomide, Lenalidomide, Pomalidomide derivatives | Peptidomimetic ligands (e.g., VH032 derivatives) | rsc.orgnih.govrsc.org |
| Clinical Precedence | Recruited by the majority of PROTACs in clinical trials | Recruited by several clinical candidates, including ARV-110 | nih.gov |
| Observed Resistance Mechanisms | Primarily mutations in the CRBN substrate receptor | Mutations in VHL and other complex components (e.g., CUL2, ELOB) | biorxiv.org |
| Target Selectivity Example | Ineffective for KRAS G12C degradation in some studies | Effective for KRAS G12C degradation | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H41N5O6S |
|---|---|
Molecular Weight |
587.7 g/mol |
IUPAC Name |
tert-butyl N-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C29H41N5O6S/c1-17-23(41-16-32-17)19-10-8-18(9-11-19)13-30-25(37)21-12-20(35)15-34(21)26(38)24(28(2,3)4)33-22(36)14-31-27(39)40-29(5,6)7/h8-11,16,20-21,24,35H,12-15H2,1-7H3,(H,30,37)(H,31,39)(H,33,36)/t20-,21+,24-/m1/s1 |
InChI Key |
VTKNFMYABFTAQP-ZFGGDYGUSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CNC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CNC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
The Von Hippel Lindau Vhl E3 Ubiquitin Ligase: Structure, Function, and Therapeutic Relevance
Structural and Functional Architecture of the VHL E3 Ligase Complex (CRL2VHL)
The VHL protein is the central component of the Cullin-RING E3 ubiquitin ligase 2 (CRL2VHL) complex. nih.gov This multi-protein machine is responsible for targeting specific proteins for degradation via the ubiquitin-proteasome system. The assembly and function of CRL2VHL are crucial for normal cellular processes, and its dysregulation is implicated in various diseases, including cancer.
Components of the VHL-EloC-EloB (VCB) Complex
The core of the CRL2VHL complex is a stable ternary complex known as VCB, which consists of the VHL protein, Elongin C (EloC), and Elongin B (EloB). researchgate.net The VHL protein itself is composed of two main domains: an alpha-domain and a beta-domain. The alpha-domain is responsible for binding to Elongin C, which in turn binds to Elongin B. nih.gov This VCB complex then associates with Cullin-2 (CUL2), a scaffold protein, and the RING-box protein 1 (Rbx1), which recruits the ubiquitin-conjugating enzyme (E2). nih.govaxonmedchem.com
The structural integrity of the VCB complex is essential for its function. Elongin C acts as an adaptor protein, bridging VHL to the CUL2 scaffold. nih.gov Elongin B, a ubiquitin-like protein, stabilizes the interaction between VHL and Elongin C. The assembly of these components forms a functional E3 ubiquitin ligase ready to recognize and ubiquitinate its substrates.
Substrate Recognition by VHL: Hydroxylated Hypoxia-Inducible Factor-1α (HIF-1α)
The primary and most well-characterized substrate of the CRL2VHL complex is the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α). nih.govnih.gov HIF-1α is a master transcriptional regulator that controls the expression of genes involved in the cellular response to low oxygen levels (hypoxia), such as those promoting angiogenesis and glycolysis. acs.org
Under normal oxygen conditions (normoxia), HIF-1α is continuously produced but rapidly degraded. This degradation is initiated by the post-translational hydroxylation of specific proline residues within the oxygen-dependent degradation domain (ODD) of HIF-1α. nih.govsemanticscholar.org This hydroxylation is carried out by prolyl hydroxylase domain (PHD) enzymes. Once hydroxylated, HIF-1α is recognized and bound by the beta-domain of the VHL protein, leading to its ubiquitination by the CRL2VHL complex and subsequent degradation by the proteasome. acs.org In hypoxic conditions, the PHD enzymes are inactive, HIF-1α is not hydroxylated, and it is therefore not recognized by VHL, allowing it to accumulate and activate the transcription of hypoxia-response genes. nih.gov
Molecular Basis of VHL-HIF-1α Protein-Protein Interaction (PPI)
The interaction between VHL and HIF-1α is a highly specific and regulated process, central to the oxygen-sensing mechanism of the cell. This interaction is a prime example of a protein-protein interaction (PPI) that can be targeted by small molecules.
Hydroxyproline (B1673980) Recognition Motif
The recognition of HIF-1α by VHL is critically dependent on the presence of a hydroxyproline residue. nih.govresearchgate.net The crystal structure of the VHL-EloB-EloC complex bound to a hydroxylated HIF-1α peptide reveals a specific binding pocket within the beta-domain of VHL that accommodates the hydroxyproline. nih.govresearchgate.net This pocket is formed by a constellation of amino acid residues that create a network of hydrogen bonds and van der Waals interactions with the hydroxyl group and the pyrrolidine ring of the hydroxyproline. nih.gov This precise recognition mechanism ensures that only hydroxylated HIF-1α is targeted for degradation.
Structural Determinants of VHL-Substrate Binding
The binding of the hydroxylated HIF-1α peptide to VHL involves more than just the hydroxyproline recognition. The peptide binds in an extended beta-strand-like conformation, making additional contacts with the VHL surface. nih.gov The specificity of this interaction is further underscored by the fact that mutations in the VHL protein that disrupt this binding pocket are often associated with VHL disease, a hereditary cancer syndrome. nih.gov The structural understanding of this PPI has been instrumental in the rational design of small molecules that can mimic the hydroxyproline-containing motif of HIF-1α and thus modulate the activity of the VHL E3 ligase.
VHL as a Target for Small Molecule Modulators
The critical role of the VHL-HIF-1α interaction in cellular physiology and disease has made it an attractive target for the development of small molecule modulators. acs.orgnih.gov These molecules can either inhibit the interaction, thereby stabilizing HIF-1α and mimicking a hypoxic response, or be used to hijack the VHL E3 ligase for targeted protein degradation.
The chemical compound VH032-NH-CO-CH2-NHBoc is a derivative of VH032, a known ligand that binds to the VHL protein. medchemexpress.com VH032 itself was developed through rational design to mimic the binding of the hydroxylated HIF-1α peptide to VHL. nih.gov The "NH-CO-CH2-NHBoc" portion of the molecule represents a linker with a Boc (tert-butyloxycarbonyl) protecting group. This modification is crucial for the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are bifunctional molecules that recruit an E3 ligase (in this case, VHL) to a target protein, leading to the ubiquitination and degradation of that target. This compound serves as a key intermediate in the construction of such PROTACs, where the Boc group can be removed to allow for the attachment of a ligand for a specific protein of interest. medchemexpress.com
Interactive Data Table: Key Components of the CRL2VHL Complex
| Component | Function | Key Interactions |
| VHL | Substrate recognition | Binds to hydroxylated HIF-1α and Elongin C |
| Elongin C | Adaptor protein | Bridges VHL and Cullin-2 |
| Elongin B | Stabilizer | Stabilizes the VHL-Elongin C interaction |
| Cullin-2 (CUL2) | Scaffold protein | Organizes the complex and binds Rbx1 |
| Rbx1 | RING-finger protein | Recruits the E2 ubiquitin-conjugating enzyme |
Interactive Data Table: Small Molecule Modulators Targeting VHL
| Compound | Description | Mechanism of Action |
| VH032 | A small molecule ligand for VHL. | Binds to the HIF-1α binding site on VHL. |
| This compound | A Boc-protected derivative of VH032. | Acts as a VHL ligand and a key intermediate for PROTAC synthesis. |
Historical Context of VHL Ligand Discovery
The journey to discover ligands for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase is rooted in the study of VHL disease, an inherited disorder that predisposes individuals to various tumors. nih.gov The vhl gene was first identified in 1993 through positional cloning. nih.govnih.gov This discovery paved the way for understanding its function as a tumor suppressor protein that is a crucial component of the ubiquitin-proteasome system. nih.gov VHL is the substrate recognition subunit of the Cullin 2 RING-VHL E3 ligase (CRL2^VHL^), which plays a primary role in the degradation of the alpha-subunit of hypoxia-inducible factor (HIF-α). nih.gov
Under normal oxygen conditions (normoxia), specific proline residues on HIF-α are hydroxylated by prolyl hydroxylase domain-containing enzymes (PHDs). tandfonline.com This post-translational modification allows VHL to recognize, bind to, and ubiquitinate HIF-α, marking it for degradation by the proteasome. tandfonline.com This mechanism of recognition, specifically the interaction between VHL and the hydroxyproline (Hyp) residue of HIF-α, became the foundational principle for developing VHL ligands. nih.govnih.gov
Early efforts to interfere with the VHL-HIF-α interaction involved using polypeptides derived from the HIF-1α oxygen-dependent degradation domains. nih.gov However, the development of small-molecule ligands represented a significant leap forward. The first non-peptidic VHL ligand was disclosed in 2012, marking a turning point in the field. tandfonline.com Structure-guided design efforts focused on creating molecules that could mimic the critical protein-protein interactions of the native HIF-α substrate. nih.gov
These initial designs were built around a (2S,4R)-4-hydroxyproline core to replicate the key binding interactions. nih.gov This strategy led to the development of first-generation compounds with modest activity. nih.gov Subsequent structure-based optimization and deeper understanding of the binding pockets led to the creation of highly potent and well-characterized VHL ligands, most notably VH032. nih.govresearchgate.net VH032, a hydroxyproline-containing ligand, demonstrated nanomolar binding affinity for VHL in vitro and has since become a foundational scaffold for the majority of VHL-recruiting molecules. nih.govresearchgate.net
The compound This compound is a derivative of this critical VH032 scaffold. It is a Boc-protected version of VH032, designed as a key intermediate for chemical synthesis. medchemexpress.com The Boc (tert-Butyloxycarbonyl) group serves as a protecting group for an amine, which can be removed under acidic conditions to allow for the attachment of a linker, thereby facilitating its use in the construction of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.com
| Compound Name | Core Scaffold | Binding Affinity (K D ) to VHL | Key Features |
| VH101 | (2S,4R)-4-hydroxyproline | 44 nM nih.gov | Early potent VHL ligand |
| VH032 | (2S,4R)-4-hydroxyproline | 185 nM nih.gov | Widely used scaffold for PROTACs researchgate.netdomainex.co.uk |
| VH298 | (2S,4R)-4-hydroxyproline | Not specified | VHL inhibitor used to study target engagement nih.gov |
| GNE7599 | Modified hydroxyproline | Most potent reported to date (as of 2022) tandfonline.com | Conformationally restricted for improved potency domainex.co.uk |
Rationale for VHL Engagement in Targeted Protein Degradation
The selection of an E3 ligase is a critical step in the design of technologies for targeted protein degradation (TPD), such as PROTACs. VHL has emerged as one of the most frequently and successfully utilized E3 ligases for several compelling reasons. nih.gov
A primary factor is the availability of high-quality, potent, and well-characterized small-molecule ligands like VH032. nih.govrsc.org The lack of such ligands was an initial bottleneck in the development of the TPD field. nih.govrsc.org The detailed structural understanding of how these ligands bind to VHL has enabled the rational design of bifunctional degraders. nih.govrsc.org The VH032 scaffold, for instance, has multiple, well-defined "exit vectors" or positions where a linker can be attached without significantly disrupting the binding to VHL, allowing for versatile PROTAC design. nih.gov
Furthermore, VHL is broadly expressed across various human tissues, which makes it a suitable E3 ligase for targeting proteins in a wide range of cell types and disease contexts. researchgate.netnih.gov This widespread expression increases the potential applicability of VHL-based degraders for diverse therapeutic targets. nih.gov Studies comparing VHL and Cereblon (CRBN), another commonly used E3 ligase, have suggested that VHL-based PROTACs may induce degradation in a broader number of cell lines, as CRBN is sometimes inactivated or expressed at low levels in certain cancers. nih.gov
The function of PROTACs relies on hijacking the ubiquitin-proteasome system. rsc.org A VHL-based PROTAC is a heterobifunctional molecule comprising a ligand that binds to VHL (like a derivative of VH032), a linker, and a ligand that binds to a protein of interest (POI). acs.orgresearchgate.net By simultaneously binding VHL and the target protein, the PROTAC forms a ternary complex, bringing the E3 ligase into close proximity with the target. nih.gov This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, leading to its polyubiquitination and subsequent degradation by the 26S proteasome. nih.gov This catalytic mechanism allows substoichiometric amounts of the PROTAC to induce the degradation of many target protein molecules.
The compound This compound serves as a crucial building block in this paradigm. medchemexpress.com As a protected VHL ligand, it allows for controlled, multi-step synthesis of complex PROTAC molecules. medchemexpress.commedchemexpress.com Once the linker and the target-binding ligand are attached, the resulting PROTAC can effectively recruit VHL to degrade proteins that were previously considered "undruggable" with traditional inhibitor-based approaches. nih.gov
| Property | Description | Relevance to Targeted Protein Degradation |
| Chemical Name | tert-butyl (2-((((S)-1-((2S,4R)-4-hydroxy-2-((4-methylthiazol-5-yl)methyl)pyrrolidine-1-carbonyl)-2,2-dimethylpropyl)amino)oxy)acetyl)carbamate | N/A |
| Synonyms | This compound, Boc-NH-CH2-CO-NH-VH032 | N/A |
| Function | Boc-protected VHL Ligand medchemexpress.com | Key intermediate for synthesizing VHL-based PROTACs. medchemexpress.commedchemexpress.com The Boc group protects the amine for subsequent chemical modifications (e.g., linker attachment). medchemexpress.com |
| Mechanism of Action | Recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. medchemexpress.com | The core VH032 moiety binds to VHL, enabling a PROTAC molecule to hijack the VHL E3 ligase for targeted protein degradation. |
Vh032 As a Foundational Vhl Ligand in Chemical Biology
Discovery and Initial Characterization of VH032
The development of VH032 as a potent von Hippel-Lindau (VHL) E3 ligase ligand marked a significant milestone in chemical biology, particularly in the field of targeted protein degradation. Its creation was not a matter of serendipity but the result of a deliberate and systematic drug design process.
Origins from Structure-Based Drug Design Approaches
The journey to VH032 began with rational, structure-guided design efforts aimed at creating small molecules that could mimic the binding of the native Hypoxia-Inducible Factor-1α (HIF-1α) protein to the VHL E3 ligase. nih.govdundee.ac.uk Early attempts to identify VHL binders through high-throughput and virtual screening were largely unsuccessful. nih.gov Researchers, therefore, turned to the natural interaction between VHL and HIF-1α as a blueprint. nih.govtandfonline.com
The critical interaction is centered around a post-translationally hydroxylated proline residue (hydroxyproline, Hyp) on HIF-1α, which fits into a specific pocket on the VHL protein. nih.govtandfonline.comnih.gov Initial efforts led to first-generation, non-peptidic compounds built around a (2S,4R)-4-hydroxyproline core that could disrupt the VHL:HIF-1α interaction, albeit with modest micromolar affinities. tandfonline.comnih.gov
Subsequent optimization, guided by co-crystal structures of these early inhibitors bound to the VHL-ElonginB-ElonginC (VCB) complex, focused on improving binding affinity and cell permeability. nih.govresearchgate.net This systematic, group-based optimization strategy involved modifying both the left-hand side (LHS) and right-hand side (RHS) moieties extending from the central hydroxyproline (B1673980) scaffold. nih.gov The introduction of an N-terminal acetylation on the LHS, specifically an acetamido group, was a key modification that led to the discovery of VH032. nih.govresearchgate.net This strategic addition was designed to mimic the peptidic backbone of HIF-1α and resulted in a significant improvement in binding affinity. nih.gov
Competitive Binding Profile with HIF-1α
A primary goal in the design of VH032 was to create a molecule that could effectively compete with HIF-1α for binding to VHL. Biophysical assays confirmed the success of this strategy. VH032 demonstrated a strong binding affinity for the VHL protein, with a dissociation constant (Kd) reported to be 185 nM. nih.govmedchemexpress.cnmedchemexpress.comtargetmol.com
Crucially, this binding affinity was superior to that of the model 10-mer peptide derived from HIF-1α, making VH032 the first small-molecule inhibitor to achieve this feat. nih.gov This potent competitive binding allows VH032 to effectively displace HIF-1α from the VHL complex, thereby inhibiting the natural degradation pathway of HIF-1α and leading to its stabilization and accumulation. nih.govdundee.ac.uknih.gov This inhibitory activity has been confirmed in various assays, including fluorescence polarization (FP) and time-resolved fluorescence resonance energy transfer (TR-FRET) assays. nih.govacs.org
| Compound | Binding Affinity (Kd/Ki/IC50) | Assay Method | Reference |
|---|---|---|---|
| VH032 | Kd: 185 nM | Not Specified | nih.govmedchemexpress.cnmedchemexpress.comtargetmol.com |
| VH032 | IC50: 77.8 nM, Ki: 33.4 nM | TR-FRET | nih.govacs.org |
| VH298 (a more potent analog) | IC50: 44.0 nM, Ki: 18.9 nM | TR-FRET | nih.govacs.org |
| HIF-1α 19-mer peptide (FAM-labeled) | Kd: 36 nM | FP | nih.gov |
| HIF-1α 10-mer peptide (FAM-labeled) | Kd: 560 nM | FP | nih.gov |
Molecular Recognition Features of VH032 with VHL Protein
The high-affinity and specific binding of VH032 to the VHL protein is underpinned by a precise network of molecular interactions, which have been elucidated through X-ray crystallography. The co-crystal structure of VH032 bound to the VCB complex (PDB ID: 4W9H) provides a detailed atomic-level map of this recognition. nih.govnih.gov
Key Interacting Residues and Binding Pockets
VH032 occupies the same binding site on VHL as the HIF-1α peptide. nih.gov The central hydroxyproline (Hyp) core of VH032 is the critical anchor, recapitulating the "hot-spot" interactions of the native substrate. tandfonline.comnih.gov The molecule's LHS and RHS moieties engage with distinct sub-pockets on the VHL surface. The LHS, featuring the tert-Leucine side chain, points towards a pocket formed by residues such as Phe91 and Trp88. nih.gov The RHS, a 4-methylthiazolyl group, also makes important contacts within its binding region. nih.gov The conformation of VH032 allows it to fit snugly within this binding groove, maximizing contact with key VHL residues. acs.org
Hydrogen Bonding Network and Hydrophobic Contacts
The stability of the VH032-VHL complex is derived from a combination of hydrogen bonds and hydrophobic interactions. nih.gov
Hydrogen Bonds: VH032 successfully preserves the key hydrogen bonding interactions observed in the VHL/HIF-1α complex. nih.gov
The hydroxy group of the Hyp core forms crucial hydrogen bonds with the side chains of Ser111 and His115. nih.gov
The carbonyl group on the RHS of the Hyp core interacts with the phenolic hydroxyl group of Tyr98. nih.gov
The amide NH group on the RHS forms a hydrogen bond with His110. nih.gov
A significant gain in binding affinity for VH032 comes from a beneficial hydrogen bond formed by its newly introduced LHS amide group with a structural water molecule within the binding pocket. nih.gov
Hydrophobic Contacts: In addition to the hydrogen bonding network, hydrophobic interactions play a vital role in the binding of VH032.
The tert-butyl group of the tert-Leucine on the LHS is oriented to make favorable hydrophobic contacts with Phe91 and Trp88. nih.gov
The cyclopropyl (B3062369) group in related, optimized inhibitors fits into a pocket on the far LHS, inducing conformational changes in Arg69 to better accommodate the moiety. nih.gov
| VH032 Moiety | Interacting VHL Residue(s) | Type of Interaction | Reference |
|---|---|---|---|
| Hydroxyproline (Hyp) Hydroxy Group | Ser111, His115 | Hydrogen Bond | nih.gov |
| RHS Carbonyl | Tyr98 | Hydrogen Bond | nih.gov |
| RHS Amide NH | His110 | Hydrogen Bond | nih.gov |
| LHS Amide Group | Structural Water | Hydrogen Bond | nih.gov |
| LHS tert-Butyl Group | Phe91, Trp88 | Hydrophobic Contact | nih.gov |
Significance of VH032 in Advancing Targeted Protein Degradation
The development of VH032 was a watershed moment for the field of Targeted Protein Degradation (TPD). Its properties as a potent, small-molecule VHL ligand addressed a major bottleneck that had previously hindered the advancement of Proteolysis Targeting Chimeras (PROTACs). nih.govrsc.org
Prior to VH032, efforts to hijack the VHL E3 ligase relied on peptidic molecules derived from HIF-1α. nih.gov These peptide-based recruiters suffered from poor cell permeability and low intracellular stability, limiting their utility as chemical tools. nih.govdomainex.co.uk VH032 provided a drug-like, cell-permeable scaffold that could be readily incorporated into bifunctional degrader molecules. domainex.co.uk
VH032 became the foundational chemical matter for a new class of VHL-based PROTACs. nih.govrsc.org Researchers quickly demonstrated that by chemically linking VH032 to a ligand for a target protein, the resulting PROTAC could successfully recruit that target to the VHL E3 ligase for ubiquitination and subsequent proteasomal degradation. pharmaweek.com One of the first and most well-known examples is the PROTAC MZ1, which links VH032 to a ligand for the BET bromodomain protein BRD4. nih.govacs.org The creation of MZ1 and other early VH032-based PROTACs provided critical proof-of-concept for this technology, demonstrating its potential to degrade "undruggable" targets. pharmaweek.comresearchgate.net
The discovery of VH032 and the elucidation of its binding mode have jump-started the PROTAC field, enabling the rational design of thousands of new degraders and significantly expanding the scope of TPD as a therapeutic modality. nih.govpharmaweek.com
Establishment as a Benchmark VHL Ligand
VH032 has solidified its position as a benchmark ligand for the von Hippel-Lindau (VHL) E3 ligase due to its potent binding affinity and well-characterized interactions with the VHL protein. It serves as a potent and selective VHL ligand that disrupts the VHL:HIF-1α interaction. selleckchem.com The binding affinity of VH032 to the VHL E3 ligase has been reported with a dissociation constant (Kd) of 185 nM. selleckchem.comresearchgate.net This strong binding affinity makes it an effective recruiter of the VHL complex in cellular systems.
The development of VH032 was a significant step forward from earlier, less potent VHL inhibitors. nih.gov Its structure was optimized to enhance binding, leading to its widespread adoption in the scientific community. nih.gov Further modifications of the VH032 scaffold have led to the development of second-generation VHL inhibitors with even greater potency. For instance, VH101 and VH298, derivatives of VH032, exhibit dissociation constants of 44 nM and approximately 80-90 nM, respectively. nih.govaxispharm.commedchemexpress.comaxonmedchem.comselleckchem.commusechem.com The availability of these high-affinity ligands has been fundamental to the advancement of targeted protein degradation. nih.gov
The exquisite specificity and selectivity of VH032 for VHL have been demonstrated in global proteome analyses, which revealed that VH032 primarily upregulates VHL itself, a phenomenon attributed to protein stabilization upon ligand binding. The establishment of VH032 and its derivatives as reliable VHL binders has provided a crucial toolkit for researchers to explore the functions of the VHL E3 ligase and to develop novel therapeutic strategies.
Table 1: Binding Affinities of Selected VHL Ligands
| Compound Name | Binding Affinity (Kd or IC50) to VHL | Reference |
|---|---|---|
| VH032 | 185 nM (Kd) | selleckchem.comresearchgate.net |
| VH101 | 44 nM (Kd) | nih.govnih.govmusechem.com |
| VH298 | 80-90 nM (Kd) | axispharm.commedchemexpress.comaxonmedchem.comselleckchem.commusechem.com |
| VHL-IN-1 | 37 nM (Kd) | medchemexpress.com |
| VL285 | 0.34 µM (IC50) | medchemexpress.com |
| VHL Ligand 14 | 196 nM (IC50) | medchemexpress.com |
| VHL-SF2 | 35 µM (IC50) | biorxiv.org |
Role in PROTAC Development as a VHL Recruiting Moiety
The primary application of VH032 and its derivatives in chemical biology is as the VHL-recruiting moiety in proteolysis-targeting chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. By simultaneously binding to the target protein and an E3 ligase, PROTACs induce the ubiquitination and subsequent proteasomal degradation of the target protein.
VH032-NH-CO-CH2-NHBoc is a key intermediate in the synthesis of VHL-recruiting PROTACs. It is a Boc-protected form of an amine-functionalized VH032. The Boc (tert-butoxycarbonyl) group serves as a protecting group for the amine, which, after deprotection, acts as an attachment point for a linker that is subsequently connected to a ligand for a target protein. This modular approach allows for the systematic synthesis of a wide variety of PROTACs targeting different proteins for degradation.
Numerous successful PROTACs have been developed using a VH032-derived moiety to recruit VHL. These PROTACs have been shown to effectively degrade a range of therapeutically relevant proteins. For example:
MZ1 is a well-characterized PROTAC that links a derivative of VH032 to JQ1, an inhibitor of the BET (bromodomain and extra-terminal domain) family of proteins. MZ1 selectively degrades BRD4 over its family members BRD2 and BRD3. medchemexpress.comdcchemicals.comutechproducts.comopnme.com
AT1 , another BET-targeting PROTAC, also utilizes a VH032-based VHL ligand and demonstrates high selectivity for BRD4 degradation. medchemexpress.comdundee.ac.ukinvivochem.comresearchgate.net
ARV-771 is a potent pan-BET degrader that incorporates a modified VH032 ligand and has shown efficacy in preclinical models of castration-resistant prostate cancer. tocris.commedchemexpress.comresearchgate.netmdpi.com
VZ185 is a dual degrader of BRD7 and BRD9, employing a VHL-recruiting ligand derived from the VH032 scaffold. tocris.comrndsystems.commedchemexpress.commedchemexpress.comacs.org
ARD-69 is a highly potent degrader of the androgen receptor (AR), developed for the treatment of prostate cancer, which utilizes a VH032-based ligand to engage the VHL E3 ligase. umich.edunih.govmedchemexpress.comnih.govacs.org
The successful application of VH032-based recruiting moieties in these and other PROTACs underscores the compound's importance as a foundational tool in the field of targeted protein degradation.
Table 2: Representative PROTACs Utilizing a VH032-Derived Moiety
| PROTAC Name | Target Protein(s) | DC50 | Dmax | Reference |
|---|---|---|---|---|
| MZ1 | BRD4 | 8 nM (H661 cells), 23 nM (H838 cells) | >90% | utechproducts.comopnme.com |
| AT1 | BRD4 | Not explicitly stated, but selective for BRD4 | Not explicitly stated | medchemexpress.comdundee.ac.ukresearchgate.net |
| ARV-771 | BRD2/3/4 | < 5 nM (22Rv1 cells) | Not explicitly stated | tocris.commedchemexpress.comresearchgate.netmdpi.com |
| VZ185 | BRD7/9 | 4.5 nM (BRD7), 1.8 nM (BRD9) | >95% | rndsystems.commedchemexpress.commedchemexpress.comacs.org |
| ARD-69 | Androgen Receptor (AR) | 0.86 nM (LNCaP cells), 0.76 nM (VCaP cells), 10.4 nM (22Rv1 cells) | >95% | umich.edumedchemexpress.comnih.gov |
Molecular Recognition and Biophysical Characterization of Vh032 Nh Co Ch2 Nhboc
Conformational Analysis and Ligand-Binding Thermodynamics
Understanding the binding thermodynamics and conformational properties of VH032 derivatives is essential for predicting their efficacy as VHL recruiters in PROTAC constructs.
The parent compound, VH032, is a high-affinity ligand for the VHL E3 ligase. selleckchem.com Its binding affinity has been quantified with a dissociation constant (Kd) of 185 nM. selleckchem.comnih.gov This strong interaction is a key reason for its widespread use in the development of PROTACs. The introduction of the N-Boc-protected glycine (B1666218) linker in VH032-NH-CO-CH2-NHBoc is primarily for synthetic purposes, allowing for subsequent conjugation to a target protein ligand after deprotection. medchemexpress.commedchemexpress.com
While direct binding affinity data for this compound is not extensively reported, the affinity of related molecules provides context. For instance, a compound referred to as BOC-VH032 was found to have an IC50 value of 16.3 μM. acs.org The significant difference in affinity compared to the parent VH032 suggests that modifications at this position, particularly the introduction of a bulky Boc group, can substantially influence VHL engagement. The primary role of this compound is as a synthetic intermediate, where the Boc group is removed before the final PROTAC is formed. medchemexpress.com
| Compound | Binding Parameter | Value |
| VH032 | Dissociation Constant (Kd) | 185 nM selleckchem.comnih.gov |
| BOC-VH032 | Half-maximal Inhibitory Concentration (IC50) | 16.3 µM acs.org |
Computational modeling and docking studies have been instrumental in understanding the interaction between VHL ligands and the VHL protein. nih.govnih.gov Docking simulations of VH032 derivatives into the VHL crystal structure (PDB: 4W9H) confirm the conservation of key binding interactions established by the core VH032 scaffold. nih.gov
Structural Biology Approaches to VHL-Ligand Complexes
Structural biology, particularly X-ray crystallography, has provided atomic-level insights into how VH032 and its analogs bind to the VHL complex, guiding further drug design.
The co-crystal structure of VH032 bound to the VHL-ElonginB-ElonginC (VCB) complex (PDB ID: 4W9H) provides a definitive view of the binding mode. nih.govnih.gov This structure reveals that the ligand sits (B43327) in the same pocket that recognizes the hydroxylated proline residue of the Hypoxia-Inducible Factor 1α (HIF-1α), effectively mimicking the natural substrate. nih.gov
The structure shows that the tert-butyl group of the ligand fits into a well-defined hydrophobic pocket on the VHL surface. nih.gov The N-terminal amide group, which is the point of modification for this compound, has been identified as a viable exit vector for linker attachment in PROTAC design, as it faces towards the solvent. nih.govtandfonline.com While a co-crystal structure of this compound with VHL is not available, the 4W9H structure serves as a robust template for understanding the foundational interactions of its VH032 core.
| PDB ID | Complex | Resolution (Å) |
| 4W9H | VCB in complex with VH032 | Not specified in snippets |
| 6GFZ | VCB in complex with a modified VH032 containing (3S,4S)-3-fluoro-4-hydroxyproline | 2.30 rcsb.org |
Analysis of the VHL-VH032 co-crystal structure highlights several key interactions that define the pharmacophore required for high-affinity binding. nih.govnih.gov
Hydroxyproline (B1673980) Site: The hydroxyl group of the hydroxyproline ring is a critical hydrogen bond donor, interacting directly with the side chain of Ser110. nih.gov
LHS Pocket: The N-acetyl group of VH032 introduces an amide functionality that forms a beneficial hydrogen bond with a structural water molecule in the "left-hand side" (LHS) pocket. nih.gov
Hydrophobic Interactions: The tert-butyl group of the tert-leucine residue is essential for potency, as it occupies a hydrophobic pocket, and its replacement with smaller groups leads to a significant loss in binding affinity. nih.gov
RHS Interactions: The 4-methylthiazole (B1212942) ring on the "right-hand side" (RHS) of the molecule engages in favorable aromatic interactions. nih.gov
The pharmacophore for VHL binding thus consists of a specific arrangement of hydrogen bond donors and acceptors, and hydrophobic groups that complement the VHL active site. The -NH-CO-CH2-NHBoc modification is attached to the LHS amide, a known vector for linker attachment that extends into the solvent. tandfonline.com
Influence of Linker and Boc Modification on VHL Engagement
The this compound compound is specifically designed as a building block for PROTAC synthesis. medchemexpress.commedchemexpress.com The Boc (tert-Butyloxycarbonyl) group serves as a protecting group for the terminal amine of the linker. This protection is crucial during chemical synthesis to prevent unwanted side reactions. nih.gov The Boc group is intended to be removed under acidic conditions to reveal a primary amine, which can then be coupled to a warhead ligand that binds the target protein. medchemexpress.commedchemexpress.com
The presence of the bulky and lipophilic Boc group directly impacts the molecule's interaction with VHL. While the core VH032 moiety dictates the primary binding mode, the Boc-protected linker likely introduces steric hindrance that can reduce binding affinity compared to the parent VH032. This is consistent with the lower potency observed for a related "BOC-VH032" compound. acs.org The linker itself is designed to position the target protein ligand appropriately for ternary complex formation in the final PROTAC molecule. nih.gov Therefore, the influence of the Boc modification on VHL engagement is a transient, but synthetically necessary, feature that is reversed in the final functional molecule. The design of linkers in VHL-based PROTACs is a critical factor, as their composition can significantly affect the permeability and conformational dynamics of the final degrader molecule. nih.govacs.org
Impact of Terminal Amide Moiety on Interaction with VHL
The amide bonds adjacent to the central hydroxyproline (Hyp) core of VH032 are critical for its high-affinity binding to VHL. The design of VH032, which evolved from earlier, less potent inhibitors, incorporated an N-terminal acetylation, creating a terminal amide group that significantly enhances binding affinity. nih.gov This improvement stems from the amide group's ability to form a beneficial hydrogen bond with a structural water molecule within the VHL binding pocket. nih.gov
The orientation of this amide is also crucial; the amide -NH group faces towards the solvent, a conformation that prevents unfavorable interactions with the protein's surface. nih.gov The steric bulk provided by the adjacent tert-Leucine side chain helps to shield the amide, which may minimize the energetic penalties of desolvation upon binding. nih.gov
The significance of the terminal amide at the linker attachment point for VHL engagement has been demonstrated in the context of PROTACs. In one study, a PROTAC deliberately synthesized to lack this terminal amide moiety failed to bind strongly to VHL, rendering it inactive. nih.gov This highlights that while the core VH032 structure provides the primary binding interactions, functional groups introduced as part of a linker attachment strategy must also be compatible with the VHL binding surface.
Further studies involving the substitution of the native amide oxygen with sulfur to create a thioamide have provided deeper insights into the molecular recognition process. While a thioamide substitution on the "left-hand side" (LHS) of the molecule was tolerated, a similar substitution on the "right-hand side" (RHS) was highly detrimental to binding affinity. nih.gov This underscores the critical role of the hydrogen bond between the RHS amide and the side chain of the VHL residue Tyr98 in stabilizing the protein-ligand complex. nih.gov
| Modification | Key Finding | Reference |
|---|---|---|
| Introduction of N-terminal Acetyl Group (creating terminal amide) | Significantly improved binding affinity (Kd of 185 nM for VH032). nih.gov | nih.gov |
| Amide Orientation | -NH group faces solvent, avoiding adverse interactions with VHL. nih.gov | nih.gov |
| Absence of Terminal Amide at Linker Point | PROTAC failed to bind strongly to VHL, resulting in inactivity. nih.gov | nih.gov |
| RHS Thioamide Substitution | Detrimental to binding, highlighting the importance of the hydrogen bond with Tyr98. nih.gov | nih.gov |
Evaluation of Linker Exit Vectors on VH032 Scaffold
An "exit vector" refers to a specific point on a ligand where a linker can be attached without significantly disrupting the ligand's binding to its target protein. For the VH032 scaffold, several solvent-exposed positions have been identified and successfully utilized as exit vectors for PROTAC design. rsc.org
The most common exit vector is the N-terminus of VH032, where the terminal acetyl group is replaced with a linker via an amide bond. rsc.org This strategy is highly effective because it mimics the orientation of the native VHL substrate, the HIF-1α peptide, thereby minimizing the risk of steric clashes with the VHL protein surface. rsc.org Statistically, this N-terminal amide linkage is the most frequently used conjugation strategy for VHL-recruiting PROTACs. rsc.org
Alternative exit vectors have been explored to provide greater flexibility in PROTAC design:
Tert-Leucine Side Chain : The tert-Leu group on the LHS of the molecule points away from the protein surface, making its side chain a viable, though less common, attachment point. rsc.org
Benzylic Methyl Group : On the RHS of the inhibitor, a solvent-exposed benzylic methyl group has been successfully exploited as a tethering point. Linkers are typically attached at this position via an amide bond. rsc.org
Phenolic Hydroxyl Group : A central phenolic hydroxyl group on the VH032 scaffold has also been tested as an alternative exit vector (yielding VH032-OH). However, PROTACs utilizing this central attachment point failed to induce the degradation of target kinases in one study, suggesting that this position may not be optimal for generating effective PROTACs for all targets. nih.gov
| Exit Vector Location | Description | Typical Linkage | Prevalence/Efficacy | Reference |
|---|---|---|---|---|
| N-terminus | Replaces the terminal acetyl group. Mimics the native HIF-1α substrate. | Amide Bond | Most common and effective vector. rsc.org | nih.govrsc.org |
| Tert-Leucine Side Chain | Utilizes the solvent-exposed side chain on the LHS. | Thioether | An alternative LHS exit vector. rsc.org | rsc.org |
| Benzylic Methyl Group | Solvent-exposed group on the RHS of the inhibitor. | Amide Bond | A viable RHS exit vector used in ~5% of VHL-recruiting PROTACs. rsc.org | rsc.org |
| Phenolic Hydroxyl Group | Central position on the VH032 core structure. | Ether/Amide | PROTACs using this vector were inactive for certain kinase targets. nih.gov | nih.gov |
Structure Activity Relationships Sar and Rational Design in Vh032 Nh Co Ch2 Nhboc Research
Systematic Exploration of Structural Modifications on VHL Binding Affinity
The binding affinity of ligands to the VHL protein is a crucial determinant of their efficacy. Researchers have systematically modified various parts of the VH032 scaffold to understand and improve this interaction. These modifications are generally categorized based on their position relative to the central hydroxyproline (B1673980) (Hyp) core, which mimics the post-translationally hydroxylated proline residue of the native VHL substrate, Hypoxia-Inducible Factor-1α (HIF-1α). nih.govacs.org
Optimization of Left-Hand Side (LHS) Fragments
The Left-Hand Side (LHS) of the VH032 ligand has been a primary focus for optimization to enhance binding affinity and cellular activity. nih.govtandfonline.com The peptidic nature of this region, particularly the terminal amide bond, allows for relatively straightforward synthetic modifications. tandfonline.com
Initial studies identified the tert-leucine group as a key contributor to the high binding affinity of VH032, which has a dissociation constant (Kd) of 185 nM. nih.gov The bulky tert-butyl group of this residue makes favorable hydrophobic contacts with Phe91 and Trp88 in the VHL binding pocket. nih.gov Replacing the tert-leucine with other amino acids generally leads to a decrease in binding affinity. acs.org For instance, substituting the tert-butyl group with a smaller methyl group has been shown to be detrimental to potency. tandfonline.com
Further exploration of the LHS led to several key findings:
Bulky and lipophilic substituents are favored: Structure-activity relationship (SAR) studies have shown a positive correlation between bulky, lipophilic substituents on the LHS and increased potency. domainex.co.uk However, excessively large groups, such as those introduced by N-Boc protection, can lead to a significant loss in both binding affinity and cellular activity due to the limited volume of the LHS pocket. rsc.org
Cyclopropyl (B3062369) modifications: Replacing the methyl group of the acetyl cap with a cyclopropyl ring proved beneficial, increasing the binding affinity approximately 1.4-fold. nih.gov The combination of a cyclopropyl ring and an α-fluorine substituent resulted in the highly potent VHL inhibitor VH101, which exhibited a four-fold increase in binding affinity compared to VH032 (Kd of 44 nM). nih.govtandfonline.com
Other substitutions: While an ethyl group maintained cellular activity, it resulted in a two-fold loss in binding affinity. nih.gov Interestingly, hydroxylation of the LHS increased binding affinity by 1.75-fold but led to a significant reduction in cellular activity, highlighting the critical role of lipophilicity in cellular permeability. nih.govrsc.org
| Compound | LHS Modification | Relative VHL Binding Affinity (vs. VH032) | Reference |
|---|---|---|---|
| VH032 | tert-Leucine | 1.0 | nih.gov |
| Compound 18 | Ethyl group | ~0.5x | nih.gov |
| Compound 19 | Hydroxylated LHS | 1.75x | nih.gov |
| Compound 20 | Cyclopropyl ring | ~1.4x | nih.gov |
| VH101 | α-Fluoro-cyclopropyl group | 4.0x | nih.govtandfonline.com |
Diversification of Right-Hand Side (RHS) Phenylene Core
The Right-Hand Side (RHS) of the VH032 scaffold, which includes a phenylene core connected to a methylthiazole moiety, has also been a target for structural diversification to improve ligand properties. nih.govacs.org While the SAR of the RHS phenylene core has been less extensively explored compared to the LHS, recent studies have begun to shed light on its importance. acs.org
Computational analysis has indicated that the region around the phenylene core can accommodate larger substituents, suggesting that modifications in this area could enhance binding. acs.org A key development in this area was the introduction of a 4-methylthiazolyl group, which, in conjunction with LHS optimizations, led to potent inhibitors. nih.gov Methylation at the 4-position of oxazole (B20620) and thiazole (B1198619) rings was found to consistently improve both binding affinity and lipophilicity. nih.govacs.org
More recent efforts have focused on a combinatorial approach to introduce high structural diversity at the phenylene core, including the incorporation of additional substituents and replacement with bicyclic moieties. acs.org For example, the replacement of the methylthiazolyl group with various (pseudo)halides or alkanes generally resulted in a considerable loss of binding affinity. nih.gov However, certain benzylic modifications have shown promise. Introduction of a 4-ethylpyridyl unit maintained the binding affinity of VH032, while a 3,3-dimethylbutyl group led to increased binding affinity and improved cell permeability. nih.gov
| Compound | RHS Modification | VHL Binding Affinity (IC50) | Reference |
|---|---|---|---|
| VH032 | 4-methylthiazole (B1212942) | 454 nM (FP assay) | rsc.org |
| Compound 39 | Benzylic methylation | 196 nM (FP assay) | rsc.org |
| Compound 40 | Methyl acetamide | ~1.3x improvement vs. Compound 39 | rsc.org |
| Compound 43 | 4-ethylpyridyl unit | Maintained vs. VH032 | nih.gov |
| Compound 45 | 3,3-dimethylbutyl group | Increased vs. VH032 | nih.gov |
Impact of Hydroxyproline Stereochemistry
The central (2S,4R)-4-hydroxyproline (Hyp) core is fundamental for the recognition of VH032-based ligands by VHL. tandfonline.com This specific stereochemistry mimics that of the hydroxylated proline in HIF-1α, which is the natural substrate for VHL. nih.gov The hydroxyl group of the Hyp core forms a critical hydrogen bond with the side chain of Ser111 within the VHL binding pocket. biorxiv.org
The stereochemistry of the hydroxyproline is paramount. It is well-established that altering the stereochemical arrangement of the hydroxyl group is not tolerated in the VHL binding site. acs.org To investigate the influence of modifications at the Hyp core, researchers have synthesized derivatives containing fluorinated hydroxyprolines (F-Hyps). nih.govacs.org
Studies on F-Hyp-containing VH032 derivatives revealed that the (3R,4S)-F-Hyp isomer retained a binding affinity to VHL that was comparable to the parent compound. nih.gov In contrast, the (3S,4S)-F-Hyp derivative exhibited a significantly weaker binding affinity, with a nearly 20-fold reduction compared to VH032. rcsb.orgresearchgate.net These findings underscore the high degree of stereoselectivity of the VHL binding pocket and provide a basis for the rational design of modified Hyp cores. rcsb.org
Rational Design of Derivatives for Enhanced Functionality
Building upon the foundational SAR studies, researchers have employed rational design principles to develop VH032 derivatives with improved properties for specific applications, most notably in the creation of PROTACs.
Strategies for Modulating Binding Specificity
While VH032 itself is a potent VHL ligand, modulating its binding specificity can be crucial for developing selective PROTACs. One strategy involves linker optimization. The linker connecting the VHL ligand to the protein of interest (POI) ligand can induce new protein-protein interactions within the ternary complex (VHL-PROTAC-POI), leading to differential substrate selectivity. nih.gov By varying the length, composition, and attachment point of the linker, it is possible to achieve selective degradation of one protein over another, even when the POI ligand itself is not highly selective. nih.gov
Another approach involves modifications to the VHL ligand itself. For instance, despite a weakened binary affinity for VHL, a PROTAC (MZ1) containing a (3S,4S)-F-Hyp substitution was still able to induce selective degradation of its target protein, Brd4, at concentrations significantly lower than its binary Kd for VHL. rcsb.org This highlights that high binary affinity is not always a prerequisite for effective degradation and that cooperativity within the ternary complex can compensate for weaker initial binding. rcsb.org
Design Principles for Improved Ternary Complex Formation in PROTACs
The formation of a stable and cooperative ternary complex is essential for the efficacy of a PROTAC. cytivalifesciences.com Cooperativity refers to the phenomenon where the binding of the PROTAC to one protein enhances its binding to the other, resulting in a more stable complex than would be predicted from the individual binary binding affinities. cytivalifesciences.com
Several design principles have emerged to improve ternary complex formation:
Linker Design: The linker plays a critical role in orienting the VHL E3 ligase and the target protein to facilitate favorable protein-protein interactions. frontiersin.org The chemical composition and geometry of the linker are instrumental for successful PROTAC function. frontiersin.org
Macrocyclization: "Locking" the PROTAC in its bioactive conformation through macrocyclization is an innovative strategy to enhance ternary complex formation. frontiersin.org This conformational restriction can act as a "molecular glue," increasing the energetic bias towards the productive ternary complex and leading to enhanced degradation potency and selectivity. frontiersin.org
Leveraging Structural Insights: Crystal structures of PROTAC-mediated ternary complexes, such as that of MZ1 bound to VHL and the second bromodomain of BRD4 (BRD4BD2), provide invaluable information for rational design. chemrxiv.orgchemrxiv.org These structures reveal solvent-exposed regions of the linker that can be used as branching points for creating multivalent PROTACs or for attaching other functional moieties. chemrxiv.org
The understanding of these principles is crucial for the structure-based design of more effective and selective protein degraders based on the VH032 scaffold. frontiersin.org
Computational Approaches in Ligand Optimization
Computational methods are pivotal in the refinement of von Hippel-Lindau (VHL) E3 ligase ligands like VH032. Techniques such as 3D structure-based pharmacophore modeling and the analysis of molecular interaction fields (MIFs) guide the rational design of more potent and selective compounds. acs.org
3D Structure-Based Pharmacophores: By analyzing the co-crystal structure of a ligand bound to the VHL-elongin B-elongin C (VCB) complex, researchers can derive a pharmacophore model. acs.orgresearchgate.net This model highlights the key chemical features essential for binding, including hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions. acs.org For instance, the analysis of the VHL-ligand complex reveals a critical hydrogen bond network involving residues like Ser111, His115, Tyr98, and His110 with the central hydroxyproline motif of the ligand. acs.org This understanding allows for an iterative optimization process where new ligand structures are designed to better fit these interaction points. acs.org
Molecular Interaction Fields (MIFs): MIFs are used to probe the binding pocket and identify regions favorable for specific types of interactions. acs.org By calculating hydrophobic and hydrogen bonding MIFs, researchers can visualize areas within the VHL binding site that are ideal for hydrophobic or polar groups on the ligand. acs.org This information, combined with the examination of structural water molecules within the binding pocket, provides a detailed map for ligand modification and optimization. acs.orgnih.gov
These computational insights drive the synthesis of new analogues with improved binding affinities and cellular activities. For example, this structure-guided approach has led to the development of VHL inhibitors with dissociation constants in the low nanomolar range. acs.org
Development of Non-Degrading Control Compounds
To validate that the biological effect of a PROTAC (Proteolysis-Targeting Chimera) is due to the degradation of the target protein and not merely its inhibition, the use of non-degrading control compounds is essential. researchgate.netnih.gov These controls are designed to be structurally similar to the active compound but lack the ability to induce protein degradation.
Design of Inactive Stereoisomers or Analogues
A common strategy for creating a non-degrading control is to synthesize an inactive stereoisomer of the E3 ligase ligand. In the context of VH032-based PROTACs, the stereochemistry of the hydroxyproline core is critical for VHL recognition. The active form of the VHL ligand is the (2S,4R) isomer, which corresponds to the (S,R,S) configuration of the larger AHPC (amino-hydroxy-pyrrolidine-carboxamide) scaffold.
A widely used negative control is the (S,S,S)-stereoisomer of the VH032 amine, also known as (S,S,S)-AHPC or cis-VH032 amine. medchemexpress.comtocris.commedchemexpress.com This compound, having a different spatial arrangement of its atoms, does not bind effectively to the VHL protein and is therefore unable to recruit it to the target protein for degradation. medchemexpress.commedchemexpress.eu
| Compound Name | Stereochemistry | Function |
| (S,R,S)-AHPC | S,R,S | Active VHL Ligand |
| (S,S,S)-AHPC | S,S,S | Inactive Control Ligand |
Utility of Control Compounds in Mechanistic Studies
Control compounds are indispensable for robust mechanistic studies of PROTACs. researchgate.netnih.gov By comparing the cellular effects of an active degrader with its non-degrading control, researchers can differentiate between outcomes caused by protein degradation versus those arising from simple target engagement (inhibition). researchgate.net
For example, if a PROTAC induces a specific cellular phenotype (e.g., cell death or changes in gene expression), treating cells with the corresponding non-degrading control should not produce the same effect if the phenotype is truly a consequence of protein degradation. rsc.orgacs.org Any observed activity from the control compound would suggest that the effect might be due to off-target interactions or simple inhibition of the target or the E3 ligase, rather than degradation. nih.gov
The use of these controls, in combination with other tools like proteasome inhibitors, helps to confirm that the observed biological response is dependent on the formation of a ternary complex (Target-PROTAC-E3 ligase) and the subsequent proteasomal degradation pathway. nih.gov This rigorous validation is crucial for the development of selective and effective protein-degrading therapeutics.
Applications of Vh032 Nh Co Ch2 Nhboc in Chemical Biology Research
Intermediate in Targeted Protein Degrader Synthesis
Targeted protein degradation has emerged as a powerful therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. nih.govnih.gov PROTACs are at the forefront of this technology, acting as molecular bridges between a target protein and an E3 ligase. nih.govnih.gov VH032-NH-CO-CH2-NHBoc is a fundamental component in the construction of VHL-recruiting PROTACs.
PROTACs are heterobifunctional molecules comprising three distinct components: a ligand that binds to a specific E3 ubiquitin ligase, a ligand that recognizes a protein of interest (POI), and a chemical linker that connects the two. nih.govfrontiersin.org This modular design allows for the systematic assembly and optimization of degraders against a wide array of protein targets.
This compound provides the VHL-binding warhead in a protected form. medchemexpress.com Its core structure, VH032, is a potent inhibitor of the VHL and hypoxia-inducible factor 1-alpha (HIF-1α) protein-protein interaction. nih.govbroadpharm.comtargetmol.com In PROTAC synthesis, the deprotected amine of the VH032 derivative serves as a conjugation handle. Researchers can attach various linkers and POI-binding ligands to this handle to generate extensive libraries of PROTAC molecules for screening and identifying effective degraders. nih.gov This modular approach is crucial for discovering active PROTACs, as the efficacy of degradation is highly dependent on the nature of all three components and the specific ternary complex they form with the E3 ligase and the target protein. nih.gov
| PROTAC Component | Function | Example derived from this compound |
|---|---|---|
| E3 Ligase Ligand | Recruits a specific E3 ubiquitin ligase. | VH032 moiety |
| Linker | Connects the two ligands and influences the stability and orientation of the ternary complex. | Polyethylene (B3416737) glycol (PEG) chains, aliphatic chains |
| Protein of Interest (POI) Ligand | Binds to the target protein intended for degradation. | (+)-JQ1 (BET inhibitor), p38α inhibitors |
The synthesis of PROTACs from intermediates like this compound relies on robust and efficient chemical conjugation methods. The choice of linker and conjugation strategy is critical as it dictates the spatial arrangement of the PROTAC and the resulting ternary complex, which in turn affects degradation efficiency. nih.gov
Amide Coupling: A prevalent and reliable method for constructing PROTACs is through amide bond formation. nih.gov After the removal of the Boc protecting group from this compound to expose the primary amine, it can be readily coupled with a linker containing a carboxylic acid functional group. This reaction is typically facilitated by standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). frontiersin.org While dependable, the presence of amide bonds can sometimes impact the physicochemical properties of the final PROTAC, such as cell permeability. nih.gov
Click Chemistry: To accelerate the synthesis and enable rapid diversification of PROTAC libraries, click chemistry has been widely adopted. nih.gov This suite of reactions is known for high yields, mild reaction conditions, and exceptional functional group tolerance. For PROTAC synthesis, VH032 derivatives can be functionalized with either an azide (B81097) or a terminal alkyne. glpbio.com These modified VHL ligands can then be "clicked" onto a linker or POI ligand bearing the complementary reactive group via reactions like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov This modular approach facilitates the high-throughput synthesis of PROTAC libraries for efficient linker optimization. nih.gov
| Conjugation Strategy | Description | Key Features |
|---|---|---|
| Amide Coupling | Formation of an amide bond between an amine (from deprotected VH032 intermediate) and a carboxylic acid. | Reliable, widely used, but can impact ADME properties. nih.gov |
| Click Chemistry (e.g., CuAAC) | Covalent bond formation between an azide and an alkyne, often catalyzed by copper(I). | High efficiency, mild conditions, modular, suitable for library synthesis. nih.gov |
Chemical Probes for VHL Biology
Beyond its role as a synthetic intermediate, the core VH032 scaffold is a valuable chemical probe for elucidating the biology of the VHL protein and the broader ubiquitin-proteasome system.
The VHL protein is a crucial component of the cellular oxygen-sensing pathway, where it recognizes and targets hydroxylated HIF-α subunits for degradation. nih.govrsc.org Small molecules that inhibit the VHL:HIF-α protein-protein interaction are powerful tools for studying this pathway. VH032 functions as such an inhibitor, and its application in cells leads to the stabilization and accumulation of HIF-1α, which is then transcriptionally active. nih.govnih.gov This allows researchers to probe the downstream consequences of HIF signaling activation.
Furthermore, derivatives of VH032 have been developed into more specialized research tools. For instance, a fluorescent probe was created by linking the BODIPY FL fluorophore to VH032. nih.govnih.gov This high-affinity probe enables the development of robust and sensitive biochemical assays, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), for identifying and characterizing new VHL ligands in high-throughput screening campaigns. nih.gov
PROTACs synthesized from this compound are instrumental in studying the dynamics of the ubiquitin-proteasome system (UPS). nih.gov The UPS is a complex regulatory system responsible for maintaining protein homeostasis. nih.gov By designing a PROTAC to degrade a specific protein, researchers can acutely deplete that protein's cellular pool and observe the resulting biological effects. This event-driven, catalytic mode of action distinguishes PROTACs from traditional inhibitors. nih.gov
The use of these degraders allows for the investigation of fundamental questions about the UPS, such as the requirements for substrate ubiquitination, the kinetics of proteasomal degradation, and the cellular responses to the loss of a specific protein. Thus, PROTACs serve not only as potential therapeutics but also as powerful chemical tools for functional genomics and systems biology research. nih.gov
Research into E3 Ligase Self-Degradation: Homo-PROTACs
An innovative application of VHL ligand chemistry is the development of "Homo-PROTACs," which are bivalent molecules designed to induce the self-degradation of an E3 ligase. nih.govrepec.org This is achieved by linking two identical E3 ligase ligands together. nih.govrepec.orgdntb.gov.ua
In this context, researchers have synthesized Homo-PROTACs by dimerizing the VH032 ligand. nih.govresearchgate.net These molecules are designed to simultaneously bind to two separate VHL molecules, forcing them into close proximity and inducing their dimerization. This engineered proximity is thought to trigger an auto-ubiquitination event, where one VHL molecule in the dimer marks the other for degradation by the proteasome, leading to a "suicide-type" chemical knockdown. nih.govrepec.org
A notable example, compound CM11, was created by linking two VH032 ligands. CM11 induced the rapid, potent, and selective degradation of the VHL protein in various cell lines. nih.govrepec.org This approach offers a novel chemical strategy for selectively knocking down VHL, providing a valuable tool to study its functions and demonstrating a new modality for chemical intervention against E3 ligases themselves. repec.org
| Compound | Description | Reported Activity | Reference |
|---|---|---|---|
| CM11 | A Homo-PROTAC composed of two VH032 ligands joined by a linker. | Induces potent and selective self-degradation of pVHL30 with a half-degrading concentration (DC50) of <100 nM. | nih.gov |
Utility in Selective VHL Chemical Knockdown in Research Cells
The ability of VHL-dimerizing molecules to induce self-degradation provides a powerful and acute method for the chemical knockdown of the VHL protein in research settings. This approach offers distinct advantages over traditional genetic methods, such as RNA interference or CRISPR, by acting at the post-translational level to remove the existing protein pool rapidly. nih.govresearchgate.net
Potent and Rapid Degradation: Treatment of cells with an effective VHL Homo-PROTAC leads to a potent, rapid, and proteasome-dependent reduction in VHL protein levels. For example, the compound CM11 was shown to induce significant degradation of VHL in HeLa cells at nanomolar concentrations and within a few hours of treatment. nih.gov
Isoform Selectivity: A key finding from the research is that this chemical knockdown can be highly isoform-selective. The VHL gene produces two main protein isoforms, a full-length 30 kDa version (pVHL30) and a shorter 19 kDa version (pVHL19) that arises from an internal translation start site. The Homo-PROTAC CM11 was found to selectively induce the degradation of the longer pVHL30 isoform, while largely sparing pVHL19. nih.gov This provides a unique tool to dissect the specific functions of the different VHL isoforms.
Minimal Hypoxic Response: A significant advantage of this selective knockdown method is that it does not trigger a strong hypoxic response. nih.govnih.gov Typically, inhibiting VHL's ability to bind to Hypoxia-Inducible Factor 1-alpha (HIF-1α) leads to the stabilization of HIF-1α and the activation of hypoxia-related genes. However, the selective degradation of pVHL30 by CM11 resulted in only a minor increase in HIF-1α levels. This is likely because complete knockdown of all VHL isoforms is required to fully stabilize HIF-1α. nih.gov This feature makes VHL Homo-PROTACs valuable for studying the non-HIF-related functions of VHL without the confounding effects of activating the hypoxia pathway.
The utility of these compounds is demonstrated by their dose- and time-dependent effects on VHL levels in cultured cells.
| CM11 Concentration | Remaining pVHL30 Level (4h treatment) | Remaining pVHL30 Level (24h treatment) |
|---|---|---|
| 1 µM | ~20% | ~10% |
| 0.1 µM | ~40% | ~20% |
| 0.01 µM | ~80% | ~50% |
Data are approximate values based on graphical representations in Maniaci et al. (2017). nih.gov
Preclinical Research Methodologies and Models Employing Vh032 Nh Co Ch2 Nhboc
In Vitro Biophysical Assays
A variety of biophysical assays are employed to characterize the binding affinity and kinetics of ligands to the VHL protein complex. These techniques are crucial for validating new chemical entities and understanding their structure-activity relationships.
Fluorescence Polarization (FP) Assays for Ligand Binding
Fluorescence Polarization (FP) is a widely used method to study molecular interactions in solution. The assay is based on the principle that when a small, fluorescently labeled molecule (the tracer) is excited with polarized light, it tumbles rapidly in solution, leading to a low polarization of the emitted light. When the tracer binds to a larger molecule, such as the VHL protein complex, its tumbling rate slows down, resulting in a higher polarization of the emitted light.
In the context of VHL ligands, a competitive FP assay is often used. A fluorescently labeled VHL ligand, such as a derivative of VH032, is used as the tracer. Unlabeled ligands, including VH032-NH-CO-CH2-NHBoc, can then be tested for their ability to compete with the tracer for binding to the VHL protein complex. A decrease in fluorescence polarization indicates that the test compound has displaced the fluorescent tracer, and the extent of this decrease can be used to determine the binding affinity of the test compound. While specific FP data for this compound is not extensively detailed in the literature, studies on its parent compound, VH032, and its derivatives have established this methodology. For instance, a fluorescent probe derived from VH032, known as BODIPY FL VH032, has been successfully used in FP assays to characterize VHL ligands.
It has been noted in research that the addition of a bulky N-Boc protecting group, as is present in this compound, can lead to a significant loss in binding affinity compared to the parent compound VH032. medchemexpress.eu
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat changes associated with molecular interactions. It is considered a gold-standard method for characterizing binding interactions as it can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring molecular interactions in real-time. It provides kinetic data on the association (kon) and dissociation (koff) rates of a binding event, from which the equilibrium dissociation constant (Kd) can be calculated.
In an SPR experiment to study VHL ligand binding, the VHL protein is typically immobilized on the surface of a sensor chip. A solution containing the ligand of interest, such as this compound, is then flowed over the sensor surface. The binding of the ligand to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. By monitoring this signal over time, the kinetics of the interaction can be determined. While SPR is a common technique for characterizing VHL ligands, specific kinetic data for this compound is not widely reported.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ligand Characterization
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive assay technology that is well-suited for high-throughput screening of ligands. It combines time-resolved fluorescence with Förster resonance energy transfer, which reduces background interference and increases assay sensitivity.
For the characterization of VHL ligands, a TR-FRET assay typically involves a VHL protein complex tagged with a donor fluorophore (e.g., terbium) and a fluorescently labeled tracer ligand (the acceptor, e.g., a derivative of VH032). When the tracer binds to the tagged VHL protein, the donor and acceptor are brought into close proximity, resulting in a high FRET signal. A test compound like this compound can then be introduced to compete with the tracer for binding to VHL. A decrease in the FRET signal indicates displacement of the tracer by the test compound. A fluorescent probe derived from VH032, BODIPY FL VH032, has been effectively used in TR-FRET assays to identify and characterize VHL ligands with a wide range of affinities.
| Assay | Principle | Key Parameters Measured | Application to this compound |
| Fluorescence Polarization (FP) | Measures changes in the tumbling rate of a fluorescently labeled VHL ligand upon binding to the VHL protein. | Binding Affinity (IC50, Ki) | Used in a competitive format to determine binding affinity. The N-Boc group is expected to reduce affinity compared to VH032. medchemexpress.eu |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with the binding of a ligand to a protein. | Binding Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Can provide a complete thermodynamic profile of the binding interaction. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at a sensor surface upon ligand binding to an immobilized protein. | Association Rate (kon), Dissociation Rate (koff), Binding Affinity (Kd) | Provides real-time kinetic data of the binding event. |
| Time-Resolved FRET (TR-FRET) | Measures energy transfer between a donor-labeled protein and an acceptor-labeled ligand. | Binding Affinity (IC50, Ki) | A highly sensitive and high-throughput method for characterizing ligand binding. |
Cellular Research Models
Cellular assays are essential for evaluating the biological activity of VHL ligands, particularly their ability to modulate the stability of Hypoxia-Inducible Factor-1α (HIF-1α), a key substrate of the VHL E3 ligase.
Assessment of HIF-1α Stabilization in Cell Lines
Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylase domain enzymes, which allows it to be recognized and targeted for degradation by the VHL E3 ligase complex. Inhibitors of the VHL/HIF-1α interaction can block this degradation, leading to the stabilization and accumulation of HIF-1α in the cell.
To assess the ability of a compound like this compound to stabilize HIF-1α, various human cell lines, such as HeLa cells, are often used. medchemexpress.eu These cells are treated with the compound for a specific period, after which the cells are lysed, and the protein levels of HIF-1α are measured, typically by immunoblotting (Western blot). An increase in the levels of HIF-1α in treated cells compared to untreated controls indicates that the compound is effectively inhibiting the VHL-mediated degradation of HIF-1α.
Research has shown that while the parent compound VH032 can promote the stabilization of HIF-1α in HeLa cells, the introduction of a bulky N-Boc protecting group, as in this compound, results in a significant loss of this cellular activity. medchemexpress.eu This suggests that the Boc group hinders the compound's ability to effectively engage with VHL within a cellular context. medchemexpress.eu
| Cell Line | Assay Method | Finding for N-Boc Protected VH032 |
| HeLa | Immunoblotting for HIF-1α | Significant loss of cellular activity in stabilizing HIF-1α compared to the parent compound, VH032. medchemexpress.eu |
Quantification of Target Protein Degradation in Cellular Contexts
A primary objective in the preclinical assessment of PROTACs derived from this compound is to accurately quantify the degradation of the target protein within a cellular environment. Various techniques are employed to measure the extent and rate of protein depletion following treatment.
Immunoblotting (Western blotting) is a standard method used to visualize and quantify the reduction in target protein levels. For instance, in studies evaluating Homo-PROTACs, which induce self-degradation of VHL, immunoblotting was used to monitor the levels of VHL isoforms (pVHL30 and pVHL19) and associated proteins like Cullin2 in HeLa cells after treatment. nih.gov This technique allows for a dose- and time-dependent analysis of protein degradation. nih.gov
More advanced quantitative methods, such as mass spectrometry-based proteomics, provide a broader and more precise measurement of protein degradation. nih.gov These approaches can determine the degradation concentration 50 (DC₅₀), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the Dₘₐₓ, the maximum percentage of protein degradation achieved. These parameters are critical for comparing the efficacy of different PROTAC constructs.
The table below illustrates representative data that can be obtained from such quantitative cellular assays.
| PROTAC Compound | Target Protein | Cell Line | Assay Method | DC₅₀ (nM) | Dₘₐₓ (%) |
| CM11 (Homo-PROTAC) | pVHL30 | HeLa | Immunoblot | <100 | >95 |
| PROTAC Example 1 | Target X | MM.1S | Mass Spec | 10 | 98 |
| PROTAC Example 2 | Target Y | HEK293 | Immunoblot | 50 | 90 |
This table is for illustrative purposes and combines representative data points to demonstrate how findings are typically presented.
NanoBRET Assays for Cellular Target Engagement and Permeability Estimation
To function effectively, a PROTAC must engage both its target protein and the E3 ligase simultaneously within the cell. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement (TE) assay is a powerful biophysical technique used to quantitatively measure this engagement in live cells. reactionbiology.compromega.com
The assay works by expressing the target protein (in this case, the VHL E3 ligase) fused to a NanoLuc® luciferase. promega.com A fluorescent tracer that binds to VHL is added to the cells. When the tracer binds to the NanoLuc®-VHL fusion protein, BRET occurs. A PROTAC containing the VH032 moiety will compete with the tracer for binding to VHL, causing a decrease in the BRET signal. This allows for the determination of the PROTAC's affinity (IC₅₀) for VHL inside intact cells. carnabio.com
A key advantage of the NanoBRET platform is its ability to estimate the cellular permeability of a PROTAC. nih.gov By comparing the target engagement IC₅₀ values in live, intact cells with those in cells that have been permeabilized (allowing free entry of the compound), an "availability index" can be calculated. A significant shift in potency between permeabilized and intact cells suggests that cell permeability may be a limiting factor for the PROTAC's efficacy. nih.gov
| Condition | Description | Purpose |
| Live-Cell Assay | Assay performed on intact, live cells. | Measures target engagement under physiological conditions, accounting for cell permeability. |
| Permeabilized-Cell Assay | Cell membranes are permeabilized before the assay. | Measures intrinsic target engagement without the barrier of the cell membrane. |
| Availability Index | Ratio of live-cell IC₅₀ to permeabilized-cell IC₅₀. | Ranks PROTACs based on their ability to enter the cell and engage the target. |
Proteomic Analyses for Identifying Degraded Proteins
While it is crucial to confirm the degradation of the intended target, it is equally important to assess the selectivity of the PROTAC across the entire proteome. Global proteomic analyses are employed to identify which proteins are degraded upon PROTAC treatment. nih.gov
Quantitative mass spectrometry techniques, such as those using tandem mass tag (TMT) labeling, allow for the simultaneous identification and quantification of thousands of proteins from cells treated with the PROTAC versus control cells. nih.gov This approach provides an unbiased view of the compound's specificity. For example, in studies analyzing the effects of the parent VHL ligand VH032, TMT-based mass spectrometry was used to investigate changes in the global proteome. nih.gov Similar methods are applied to VH032-based PROTACs to confirm that only the intended target protein is significantly depleted, thereby ruling out widespread off-target degradation. nih.gov The results of such an analysis are often visualized using a volcano plot, which highlights proteins with statistically significant changes in abundance.
Mechanistic Studies in Research Systems
Understanding the mechanism of action is fundamental to validating that a PROTAC functions as intended. For degraders synthesized from this compound, this involves confirming their reliance on the ubiquitin-proteasome system and the necessity of ternary complex formation.
Confirmation of Proteasome-Dependent Degradation
A defining characteristic of PROTAC-mediated degradation is its reliance on the cellular proteasome. nih.gov To confirm this mechanism, experiments are conducted where cells are co-treated with the PROTAC and a specific inhibitor of the proteasome, such as MG132. nih.govresearchgate.net If the PROTAC-induced degradation of the target protein is blocked or reversed in the presence of the proteasome inhibitor, it provides strong evidence that the degradation is proteasome-dependent.
Further mechanistic validation can be achieved by using inhibitors of other components of the ubiquitin-proteasome system. For instance, MLN4924 is an inhibitor of the NEDD8-activating enzyme, which is required for the activity of Cullin-RING ligases like VHL. nih.govnih.gov The rescue of target protein levels upon co-treatment with MLN4924 confirms that the degradation is dependent on the activity of the CRL2^VHL^ E3 ligase complex. nih.gov
| Inhibitor | Mechanism of Action | Experimental Outcome if Degradation is On-Target |
| MG132 | Proteasome Inhibitor | Target protein degradation is blocked. |
| MLN4924 | Neddylation Inhibitor | Target protein degradation is blocked. |
| MLN7243 | Ubiquitin-Activating Enzyme (E1) Inhibitor | Target protein degradation is blocked. |
Evaluation of Ternary Complex Formation Necessity
The function of a PROTAC is predicated on its ability to form a ternary complex, bringing the target protein and the E3 ligase into close proximity. nih.govnih.gov The formation of this complex is the essential preceding step to the target's ubiquitination and degradation. While direct structural visualization via X-ray crystallography provides definitive proof, various biophysical techniques can be used to study and confirm the formation of this complex in solution. nih.govresearchgate.net
The necessity of this complex can be demonstrated through competition experiments. Pre-treating cells with a high concentration of the free VHL ligand (e.g., VH032) can saturate the VHL E3 ligase, preventing the PROTAC from binding to it. nih.gov This disruption of ternary complex formation subsequently blocks the degradation of the target protein, confirming that the PROTAC's activity is dependent on its ability to simultaneously engage both the target and VHL. nih.gov The stability and conformation of the ternary complex are key determinants of degradation efficiency, highlighting the importance of this evaluation. nih.gov
Investigating Substrate Selectivity of VHL-Based Degraders
The substrate selectivity of a PROTAC is determined by both the target-binding ligand and the E3 ligase it recruits. VHL itself has a specific set of natural substrates, most notably the hypoxia-inducible factor alpha (HIF-α). nih.gov It is important to ensure that the PROTAC does not disrupt the native functions of the VHL complex or induce the degradation of its natural substrates.
Future Directions and Advanced Research Paradigms for Vh032 Nh Co Ch2 Nhboc
Innovations in Synthesis and Derivatization
The chemical synthesis of complex heterobifunctional molecules like PROTACs remains a significant challenge. Future research is intensely focused on developing more efficient, sustainable, and scalable synthetic methodologies to accelerate the discovery and optimization of novel VH032 analogues.
Green Chemistry Approaches for VH032 Analogues
The principles of green chemistry are becoming increasingly integral to the synthesis of PROTACs, aiming to reduce environmental impact and improve efficiency. A key area of development is the use of multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which offer high atom economy and often use environmentally benign solvents, with water being the only byproduct. nih.govacs.org This approach enables the creation of diverse PROTAC libraries from simple building blocks in a single step, minimizing waste and avoiding the use of protecting groups that add steps and complexity to synthetic routes. nih.gov
Another sustainable strategy is the miniaturization of synthesis. Nanomole-scale synthesis platforms significantly reduce the consumption of reagents and solvents, making the process more economical and environmentally friendly. nih.govchemrxiv.org These methods are often part of "Direct-to-Biology" workflows where compounds are synthesized and screened in the same plate, avoiding laborious and solvent-intensive purification steps for initial hit finding. nih.gov
| Green Chemistry Strategy | Principle | Advantage in VH032 Analogue Synthesis |
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single pot to form a product containing substantial parts of all starting materials. | High atom economy, reduced step count, minimized waste, use of environmentally friendly solvents. nih.govacs.org |
| Miniaturization/Nanoscale Synthesis | Performing reactions on a very small scale (e.g., nanomole). | Drastically reduces reagent and solvent consumption, lowers costs, and enables high-throughput formats. nih.govchemrxiv.org |
| "Direct-to-Biology" (D2B) Platforms | Screening of unpurified reaction mixtures directly in biological assays. | Avoids solvent-intensive purification steps, accelerating the discovery cycle and reducing environmental footprint. chemrxiv.orgacs.org |
Automation in High-Throughput Synthesis of VHL Ligands
To navigate the vast chemical space of PROTACs, automation and high-throughput synthesis (HTS) are indispensable. The development of automated platforms enables the rapid generation and screening of large libraries of VHL-based PROTACs, dramatically accelerating the identification of lead compounds. portlandpress.com
Recent innovations include ultra-high-throughput experimentation (ultraHTE) platforms that can synthesize over 600 PROTACs on a 1536-well plate, with subsequent biological evaluation performed by a single scientist in less than a month. chemrxiv.orgacs.org Other approaches utilize droplet microarrays and combinatorial solid-phase synthesis to create hundreds of novel PROTAC-like molecules on a chip, which can then be directly tested in cellular assays. nih.gov These miniaturized platforms consume only milligrams of starting materials, making them highly efficient. nih.gov
Automated flow chemistry is another powerful tool being adopted for library synthesis. syrris.comvapourtec.com Flow chemistry systems allow for precise control over reaction parameters, improved reproducibility, and the ability to telescope multiple synthetic steps, streamlining the production of VHL ligand derivatives and their corresponding PROTACs. syrris.comsoci.org These automated systems are crucial for efficiently exploring structure-activity relationships (SAR) by systematically varying linkers, attachment points, and target-binding warheads. nih.gov
Advanced Computational and Structural Studies
A deep understanding of the ternary complex—comprising the target protein, the PROTAC, and the E3 ligase—is critical for rational degrader design. Advanced computational and structural biology techniques are providing unprecedented insights into the formation, stability, and dynamics of these crucial complexes.
Molecular Dynamics Simulations of VHL-Ligand-Target Complexes
While static crystal structures provide a snapshot, molecular dynamics (MD) simulations offer a view into the dynamic nature of the VHL-ligand-target ternary complex. nih.govelifesciences.org MD simulations are used to confirm the stability of computationally modeled complexes and to understand the intricate relationship between a PROTAC's structure and its function. nih.govchemrxiv.org These simulations can reveal how different linkers affect the conformational flexibility of the complex and the presentation of surface lysines on the target protein for ubiquitination. elifesciences.org By integrating static modeling with MD simulations, researchers can develop a more accurate and predictive framework for designing effective VHL-mediated PROTACs, saving significant time and resources compared to purely empirical trial-and-error approaches. nih.gov
| Computational Technique | Application in VH032-PROTAC Research | Key Insights Provided |
| Molecular Dynamics (MD) Simulations | Simulating the movement of atoms in the ternary complex over time. | Stability of the complex, conformational dynamics, structure-function relationships, impact of linker flexibility. nih.govelifesciences.orgchemrxiv.org |
| Protein-Protein Docking | Predicting the preferred orientation of the target protein and VHL when bound by the PROTAC. | Generation of static ternary complex models to guide initial PROTAC design. researchgate.netacs.org |
| Induced-Fit Docking | Modeling the conformational changes in the proteins and PROTAC upon binding. | Accommodation of different PROTAC linkers and warheads within the binding pockets. nih.gov |
Cryo-EM and NMR Studies of Ternary Complex Architectures
Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary information about the ternary complex in the solution state. nih.govnih.gov In particular, 19F NMR has been developed as a sensitive method to measure the binding affinity and, crucially, the cooperativity of ternary complex formation. nih.govrsc.orgnih.gov Cooperativity, which is the degree to which the binding of one protein influences the binding of the other, is a key determinant of a PROTAC's degradation efficiency. NMR-based methods like hydrodynamic analysis by HAP-NMR are also being used to study the dynamics and behavior of these complexes in solution. acs.org
Expansion of VH032-Based PROTAC Applications in Research
A major driving force in future research is the application of the PROTAC technology, leveraging ligands like VH032, to an ever-expanding list of challenging disease targets. This includes proteins previously considered "undruggable" with conventional small-molecule inhibitors. jci.orgresearchgate.net
VH032-based PROTACs are being developed to target key drivers of cancer that have proven difficult to inhibit, such as the transcription factor MYC. patsnap.com Beyond oncology, researchers are exploring the use of VHL-based degraders for a wide range of indications. This includes neurodegenerative conditions like frontotemporal dementia and Parkinson's disease, by targeting pathological proteins such as Tau and α-synuclein. frontiersin.org Furthermore, applications in metabolic diseases are being investigated, with VH032-based PROTACs designed to degrade targets like liver X receptor β (LXRβ) for the potential treatment of hypercholesterolemia and diabetes. nih.gov This expansion into new therapeutic areas and the targeting of intractable proteins highlights the immense potential of the VH032 scaffold in the future of medicine. researchgate.net
| Therapeutic Area | Protein Target | Associated Disease |
| Oncology | MYC, KRAS, BCL-XL | Various Cancers |
| Neurodegeneration | Tau, α-Synuclein | Frontotemporal Dementia, Parkinson's Disease frontiersin.org |
| Metabolic Disease | Liver X Receptor β (LXRβ) | Hypercholesterolemia, Diabetes nih.gov |
Developing Degraders for Novel Protein Targets
A primary objective in the ongoing development of TPD is to broaden the range of proteins that can be targeted for degradation. Historically, many proteins, particularly those without enzymatic activity or well-defined binding pockets, have been considered "undruggable" by traditional small-molecule inhibitors. PROTACs, however, offer a promising alternative by requiring only a binding event to induce degradation, rather than functional inhibition. nih.govnih.gov
The modular nature of PROTACs, consisting of a target-binding ligand, an E3 ligase-binding ligand (like VH032), and a linker, allows for the rational design of degraders for a wide array of new targets. rsc.orgoup.com Researchers are actively exploring the use of VH032-based constructs to target proteins implicated in a variety of diseases that have so far eluded therapeutic intervention. The development of PROTACs to degrade various forms of EGFR is a potential approach to counter resistance mutations from EGFR TKI treatment. nih.gov The catalytic nature of PROTACs means that they can engage and direct the ubiquitination of multiple target molecules, potentially leading to a sustained response at low concentrations. nih.gov
Future efforts will likely focus on:
Systematic Target Validation: Employing VH032-based degraders as chemical probes to explore the therapeutic potential of degrading previously untargeted proteins.
Expanding the Ligand Toolbox: Discovering and developing new ligands for challenging protein targets to be incorporated into VH032-based PROTACs.
Structural and Mechanistic Studies: Utilizing structural biology and biochemical assays to understand the formation and dynamics of the ternary complex (Target-PROTAC-VHL) for novel targets, thereby enabling more effective degrader design.
Exploring VH032 Ligands in Multitargeted Degradation Strategies
The concept of simultaneously degrading multiple protein targets is an emerging and powerful therapeutic strategy. This approach can be particularly beneficial in complex diseases like cancer, where multiple signaling pathways contribute to pathology or where compensatory mechanisms can limit the efficacy of single-target therapies. kuickresearch.com
VH032-based ligands are being investigated in the design of multitargeted degraders. These can be conceptualized in several ways:
Dual-Targeting PROTACs: A single PROTAC molecule designed with a warhead that binds to two distinct protein targets.
Heterobifunctional Degraders Targeting Protein Complexes: Designing PROTACs that can bring a protein complex to the VHL E3 ligase for coordinated degradation of multiple subunits.
Combination Therapies: Co-administration of a VH032-based PROTAC with another degrader or a traditional inhibitor to achieve synergistic effects.
Researchers are exploring the design of PROTACs that can degrade multiple key proteins within compensatory pathways to reduce the likelihood of resistance. kuickresearch.com This strategy aims to create more comprehensive therapies with improved and more durable responses.
Addressing Challenges in Targeted Protein Degradation Research
Despite the significant promise of TPD, several challenges remain. Overcoming these hurdles is a key focus of current and future research involving VH032-based degraders.
Strategies for Overcoming Resistance Mechanisms in Research Models
As with any therapeutic modality, the potential for acquired resistance is a significant concern. In the context of PROTACs, resistance can emerge through various mechanisms, such as mutations in the target protein that prevent PROTAC binding, or alterations in the E3 ligase machinery. nih.govmdpi.com Preclinical studies have shown that cancer cells can develop resistance to VHL-based PROTACs through the mutation or downregulation of the VHL E3 ligase machinery. nih.gov
Strategies to overcome these resistance mechanisms are actively being investigated:
Developing PROTACs that Recruit Alternative E3 Ligases: If resistance arises due to VHL mutations, PROTACs that recruit other E3 ligases (e.g., Cereblon) could provide a viable therapeutic alternative. nih.gov
Designing More Robust PROTACs: Creating degraders that can bind to mutated target proteins is a key area of focus. The ability of PROTACs to target proteins for degradation regardless of mutations in their active sites is a significant advantage over traditional inhibitors. kuickresearch.com
Combination Approaches: Combining PROTACs with other therapeutic agents may prevent the emergence of resistance. For instance, combining a PIM kinase-targeting PROTAC with chemotherapy has shown increased cancer cell death in research models. cancer.gov
| Resistance Mechanism | Investigational Strategy | Rationale |
| Mutation in VHL E3 Ligase | Utilize PROTACs that recruit alternative E3 ligases (e.g., Cereblon). | Circumvents the compromised VHL machinery. nih.gov |
| Mutation in Target Protein | Design PROTACs that can bind to the mutated form of the target. | Eliminates the protein entirely, bypassing resistance to traditional inhibitors. nih.govkuickresearch.com |
| Upregulation of Compensatory Pathways | Develop multitargeted PROTACs or use combination therapies. | Simultaneously block the primary and escape pathways. kuickresearch.com |
Enhancing Specificity and Selectivity of PROTACs in Preclinical Settings
Ensuring that PROTACs selectively degrade the intended target protein without affecting other proteins is crucial for minimizing off-target effects. The specificity of a PROTAC is determined by the selective binding of its ligands to the target protein and the E3 ligase, as well as the stability and cooperativity of the resulting ternary complex. nih.gov
Research efforts to enhance the specificity and selectivity of VH032-based PROTACs include:
Structure-Guided Design: Utilizing high-resolution crystal structures of ternary complexes to rationally design linkers and ligands that optimize protein-protein interactions and promote selective degradation. oup.com
Linker Optimization: The length, composition, and attachment points of the linker are critical for achieving the correct orientation for productive ubiquitination of the target protein. Systematic modification of the linker is a key strategy for improving selectivity. nih.gov
Expanding the E3 Ligase Landscape: By exploring a wider range of E3 ligases beyond VHL and Cereblon, researchers aim to identify ligases with more restricted tissue or cell-type expression, which could lead to more targeted therapies. nih.gov
Integration with Other Chemical Biology Modalities
The modularity of the PROTAC platform lends itself to integration with other therapeutic and chemical biology concepts, opening up new avenues for innovation.
Hybrid Degrader Design Concepts
Hybrid degrader designs aim to combine the protein-degrading capabilities of VH032-based PROTACs with other functionalities to create molecules with novel mechanisms of action. One such concept is the development of trivalent PROTACs, which can engage multiple targets or E3 ligases simultaneously to potentially enhance degradation efficiency and selectivity.
Another area of exploration is the creation of "Homo-PROTACs," which are bivalent molecules designed to induce the self-degradation of an E3 ligase. For example, a Homo-PROTAC was developed by linking two VH032 ligands, leading to the dimerization and subsequent degradation of VHL. nih.gov This approach could be valuable for studying the biology of E3 ligases and may have therapeutic applications in contexts where E3 ligase activity is pathogenic.
Future research in this area will likely involve the design of sophisticated molecular architectures that integrate targeting moieties, degradation machinery recruiters, and potentially other functional units to achieve highly specific and potent therapeutic effects.
Applications in Phenotypic Screening and Target Deconvolution
The chemical compound VH032-NH-CO-CH2-NHBoc serves as a crucial synthetic intermediate in the development of advanced chemical probes, specifically Proteolysis Targeting Chimeras (PROTACs), which have become powerful tools in phenotypic screening and target deconvolution. While not directly employed in these screening assays itself, its role as a precursor to the von Hippel-Lindau (VHL) E3 ligase-recruiting component of PROTACs is fundamental to these methodologies. medchemexpress.com This section will explore the applications of PROTACs derived from this compound in these advanced research paradigms.
Phenotypic screening, which aims to identify substances that induce a desired change in cellular or organismal phenotype, has been revitalized by the advent of PROTAC technology. Unlike traditional inhibitors, PROTACs can target proteins previously considered "undruggable" by inducing their degradation rather than merely inhibiting their function. rsc.org This opens up a vast new area of the proteome to therapeutic intervention and biological study.
PROTACs synthesized using VH032-based ligands are employed in phenotypic screens to uncover novel therapeutic targets. For instance, a library of PROTACs can be screened for their ability to induce a specific phenotype, such as cell death in cancer cell lines. Once a "hit" PROTAC is identified, the subsequent challenge is to determine which protein's degradation is responsible for the observed phenotype. This process is known as target deconvolution.
Target deconvolution for PROTACs is a critical step in understanding their mechanism of action. nih.gov Several strategies have been developed for this purpose. One common approach involves chemical proteomics. In this method, the PROTAC of interest is often modified to incorporate a tag or a photoreactive group, allowing for the capture and subsequent identification of its binding partners by mass spectrometry.
Another strategy for target deconvolution is the use of "negative controls" or non-functional epimers of the PROTAC. By comparing the protein degradation profiles of the active PROTAC with an inactive version, researchers can identify the specific protein targets that are degraded only by the active compound. Furthermore, genetic approaches, such as CRISPR-Cas9 screening, can be used to identify genes that, when knocked out, confer resistance to the effects of the PROTAC, thereby pointing to the target protein and its pathway.
The development of PROTAC technology has also led to new avenues in target validation. nih.gov By selectively degrading a protein of interest, PROTACs allow researchers to study the direct consequences of that protein's absence in a cellular context, providing strong evidence for its role in a particular biological process or disease state. scienceopen.com This is a significant advantage over genetic methods like RNA interference, which can sometimes have off-target effects and may not achieve complete protein knockdown.
The table below summarizes the key characteristics of VH032-related compounds and their applications in the broader context of targeted protein degradation.
| Compound/Technique | Primary Role | Application in Research |
| This compound | Synthetic Intermediate | Precursor for the synthesis of VHL-recruiting PROTACs. |
| VH032 | VHL E3 Ligase Ligand | Forms the VHL-binding component of PROTACs. |
| PROTACs | Targeted Protein Degraders | Used in phenotypic screens to identify novel therapeutic targets and in target deconvolution to understand drug mechanisms. |
| Chemical Proteomics | Target Identification Method | Employed to identify the specific protein targets of active PROTACs. |
| CRISPR-Cas9 Screening | Target Validation Method | Used to confirm the targets of PROTACs by identifying resistance-conferring genetic mutations. |
Q & A
Q. What are the recommended characterization techniques for confirming the structure and purity of VH032-NH-CO-CH2-NHBoc?
To confirm structure and purity, employ a combination of analytical methods:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Use H and C NMR to verify bonding patterns and functional groups. Ensure solvent compatibility (e.g., DMSO-d₆ for solubility) and compare spectra with synthetic intermediates .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns with UV detection. Optimize mobile phase (e.g., acetonitrile/water gradients) to resolve impurities .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring ionization conditions preserve the Boc-protected amine . Rationale: Multi-modal validation reduces mischaracterization risks, aligning with best practices for reproducibility .
Q. What synthetic routes are commonly employed for the preparation of this compound, and what are their key intermediates?
Common routes involve:
- Stepwise Peptide Coupling : Use carbodiimide reagents (e.g., EDC/HOBt) to sequentially link VH032, NH-CO-CH2, and NHBoc moieties. Monitor coupling efficiency via TLC or LC-MS .
- Protection-Deprotection Strategies : Employ tert-butoxycarbonyl (Boc) groups to protect amines during synthesis, followed by acidic deprotection (e.g., TFA) in later stages . Critical Intermediates: Boc-protected amine intermediates and activated esters (e.g., NHS esters) require rigorous purity checks to prevent side reactions .
Q. How should researchers design a stability study for this compound under varying storage conditions?
- Controlled Variables : Test temperature (-20°C, 4°C, 25°C), humidity (0-75% RH), and light exposure. Use sealed vials with inert gas (N₂) to minimize oxidation .
- Analytical Endpoints : Assess degradation via HPLC purity loss (>95% threshold) and NMR for structural changes. Track byproducts (e.g., de-Boc products) over 1-6 months . Methodology: Follow ICH Q1A guidelines for accelerated stability testing, correlating degradation kinetics with Arrhenius models .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?
- Systematic Solvent Screening : Test solubility in DMSO, DMF, aqueous buffers (pH 4-8), and ethanol using gravimetric or spectrophotometric methods. Note temperature effects (e.g., 25°C vs. 37°C) .
- Statistical Validation : Apply ANOVA to compare solubility means across replicates. Use Hansen solubility parameters to rationalize discrepancies due to polarity mismatches . Example: Poor solubility in PBS (pH 7.4) may require co-solvents (e.g., 5% DMSO) for biological assays, with controls for solvent interference .
Q. What experimental strategies are effective in minimizing epimerization or degradation during the synthesis of this compound?
- Reaction Condition Optimization : Use low temperatures (0-4°C) during coupling steps to reduce racemization. Replace basic catalysts with non-nucleophilic bases (e.g., DIEA) .
- Real-Time Monitoring : Employ inline FTIR or LC-MS to detect epimerization byproducts early. Quench reactions if chiral purity drops below 98% . Troubleshooting: If degradation occurs during Boc deprotection, switch from TFA to milder acids (e.g., HCl/dioxane) and shorten reaction times .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound bioactivity studies?
- Dose-Response Modeling : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression. Calculate EC₅₀/IC₅₀ values with 95% confidence intervals .
- Error Analysis : Account for biological variability via replicate experiments (n ≥ 3). Use Student’s t-test or Mann-Whitney U-test for significance (p < 0.05) . Advanced Approach: Apply machine learning (e.g., random forests) to predict bioactivity trends from structural descriptors, validated via cross-correlation matrices .
Data Contradiction and Reproducibility
Q. How should researchers address conflicting bioassay results for this compound across different cell lines?
- Hypothesis-Driven Replication : Repeat assays in standardized conditions (e.g., ATCC-recommended media, passage numbers). Control for cell viability via MTT/WST-1 assays .
- Meta-Analysis : Compare literature data using PRISMA guidelines. Identify confounding variables (e.g., serum concentration, incubation time) .
Q. What methodologies ensure reproducibility in scaled-up synthesis of this compound?
- Process Analytical Technology (PAT) : Implement inline NMR or Raman spectroscopy to monitor reaction progress. Adjust stirring rates and heating uniformity for larger batches .
- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for intermediates and final product. Use design-of-experiments (DoE) to optimize parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
